2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential applications in various fields of scientific research. This compound contains a blend of aromatic and heterocyclic structures, offering a unique framework that can interact with different biological and chemical systems.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps. The process often begins with the formation of the benzene sulfonamide core, followed by the introduction of the methoxy and methyl substituents. Finally, the incorporation of the propane sulfonyl and tetrahydroquinolinyl groups completes the molecule. Specific reaction conditions, such as temperature, solvent, and catalyst use, are crucial in optimizing yields and purity.
Industrial production methods: : In an industrial setting, the production may leverage continuous flow chemistry to enhance efficiency and scalability. Process optimization includes the use of automated reactors and real-time monitoring systems to maintain consistent reaction conditions, minimizing by-products and ensuring high-quality output.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Involving common reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions facilitated by reagents like halogens or acids.
Major products
Oxidation: : Potential formation of sulfoxides or sulfones.
Reduction: : Conversion to amines or alcohols.
Substitution: : Derivatives with altered functional groups.
Scientific Research Applications
Chemistry: : Utilized as a building block in organic synthesis and catalysis. Biology : Studied for its potential role in modulating biological pathways and interactions with proteins or enzymes. Medicine : Investigated for its pharmacological properties, including potential anti-inflammatory or anti-cancer activities. Industry : Employed in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
This compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific application but typically include interactions with sulfonamide-sensitive pathways or quinoline-binding sites.
Unique Features
The combination of methoxy, methyl, and sulfonyl groups provides a distinct chemical profile.
The presence of a tetrahydroquinoline moiety distinguishes it from simpler benzene derivatives.
Similar Compounds
2-methoxy-4,5-dimethylbenzene-1-sulfonamide
4,5-dimethyl-N-(quinolin-6-yl)benzene-1-sulfonamide
Propane-1-sulfonyl-tetrahydroquinoline derivatives
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-19(17)23)22-30(26,27)21-13-16(3)15(2)12-20(21)28-4/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSAKMDHNHQQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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